8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound 8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, due to its complex structure, is anticipated to be involved in the synthesis and biological evaluation of novel chemical entities. Compounds with similar structural frameworks, such as pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their pharmacological properties, including anticancer and anti-inflammatory activities.
Anticancer and Anti-Inflammatory Activities : Novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting the potential of related compounds for therapeutic applications (Rahmouni et al., 2016). This includes the design and synthesis of compounds with the ability to inhibit cancer cell proliferation and inflammatory processes.
Antimicrobial Activities : Pyrazole derivatives, which share a structural motif with the query compound, have been synthesized and shown to possess antimicrobial properties. This suggests the potential application of this compound in developing new antimicrobial agents (Hafez et al., 2016).
Synthetic Intermediate : Compounds with similar structures have been identified as convenient intermediates for the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, indicating the potential use of this compound in chemical synthesis and drug development (Ogurtsov & Rakitin, 2021).
Properties
IUPAC Name |
13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-20-13(4-6-18-20)16(24)21-7-5-12-11(9-21)15(23)22-8-10(17)2-3-14(22)19-12/h2-4,6,8H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCDUICZNWGHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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